Difenacoum

Catalog No.
S526053
CAS No.
56073-07-5
M.F
C31H24O3
M. Wt
444.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Difenacoum

CAS Number

56073-07-5

Product Name

Difenacoum

IUPAC Name

4-hydroxy-3-[3-(4-phenylphenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]chromen-2-one

Molecular Formula

C31H24O3

Molecular Weight

444.5 g/mol

InChI

InChI=1S/C31H24O3/c32-30-26-12-6-7-13-28(26)34-31(33)29(30)27-19-24(18-23-10-4-5-11-25(23)27)22-16-14-21(15-17-22)20-8-2-1-3-9-20/h1-17,24,27,32H,18-19H2

InChI Key

FVQITOLOYMWVFU-UHFFFAOYSA-N

SMILES

C1C(CC2=CC=CC=C2C1C3=C(C4=CC=CC=C4OC3=O)O)C5=CC=C(C=C5)C6=CC=CC=C6

Solubility

In water at 20 °C, 84 mg/L (pH 9.3); 2.5 mg/L (pH 7.3); 0.031 mg/L (pH 5.2)
In water at 20 °C, 0.0025 mg/L at pH 4.0; 0.483 mg/L at pH 6.5; 3.72 mg/L at pH 8.9
Slightly soluble in alcohols; soluble in acetone, chloroform, and other chlorinated solvents.
Moderately soluble in acetone and ethanol; practically insoluble in petroleum ether
In acetone, chloroform >50; ethyl acetate 2, benzene 0.6 (all in g/L at 25 °C)

Synonyms

Difenacoum; WBA 8107; WBA-8107; WBA8107;

Canonical SMILES

C1C(CC2=CC=CC=C2C1C3=C(C4=CC=CC=C4OC3=O)O)C5=CC=C(C=C5)C6=CC=CC=C6

Description

The exact mass of the compound Difenacoum is 444.1725 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Rodenticides. However, this does not mean our product can be used or applied in the same or a similar way.

Mode of Action:

Difenacoum acts by inhibiting Vitamin K epoxide reductase, an enzyme essential for the production of clotting factors in the blood. This disrupts the rodent's natural clotting cascade, leading to internal bleeding and death []. Researchers use Difenacoum to study anticoagulant mechanisms and their impact on rodent physiology.

Field Trials and Population Control:

Difenacoum is employed in field trials to assess its efficacy in controlling rodent populations in specific environments. Researchers monitor rodent activity and mortality rates after Difenacoum bait application to evaluate its effectiveness and potential impact on non-target species [].

Development of Eco-Friendly Rodenticides:

Difenacoum's stereochemistry, the spatial arrangement of its molecules, is a subject of research to develop more environmentally friendly rodenticides. Studies explore the differences between Difenacoum's isomers (mirror image molecules) to create formulations with reduced persistence in non-target animals []. This research aims to minimize secondary poisoning risks that occur when predators consume Difenacoum-contaminated rodents.

Comparative Studies with Other Anticoagulants:

Difenacoum's properties are compared with other anticoagulant rodenticides to assess its potency, speed of action, and potential for resistance development in rodent populations. These studies help researchers choose the most effective and appropriate rodenticide for specific research needs [].

Development of Antidotes:

Research explores the development of antidotes for Difenacoum poisoning in accidental scenarios. By understanding Difenacoum's mechanism of action, scientists can design antidotes that counteract its effects and save non-target animals exposed to the rodenticide [].

Difenacoum is a potent anticoagulant rodenticide belonging to the 4-hydroxycoumarin class of compounds. Its chemical structure is characterized by a complex arrangement of rings and functional groups, with the molecular formula C₃₁H₂₄O₃ and a molecular weight of approximately 444.5 g/mol. Difenacoum works by inhibiting vitamin K epoxide reductase, an essential enzyme in the synthesis of vitamin K-dependent clotting factors, which leads to impaired blood coagulation in rodents. It was first introduced in 1976 and gained registration for use in the United States in 2007 .

Difenacoum acts as a vitamin K antagonist. Vitamin K is crucial for the production of blood clotting factors in the liver []. Difenacoum competitively inhibits the enzyme vitamin K epoxide reductase, hindering the regeneration of Vitamin K and leading to a deficiency in the body []. This deficiency disrupts the blood clotting cascade, causing internal bleeding and eventually death in rodents that ingest Difenacoum [].

Difenacoum undergoes several metabolic transformations within biological systems. Upon ingestion, it is rapidly absorbed and extensively metabolized primarily in the liver, where it produces multiple metabolites. The major metabolic pathway involves the reduction of the compound, leading to various hydroxycoumarin derivatives. The elimination of difenacoum and its metabolites occurs predominantly through feces, with a biphasic elimination pattern observed .

The compound's interactions with vitamin K-dependent enzymes are crucial to its anticoagulant activity, as it inhibits the regeneration of vitamin K hydroquinone, essential for synthesizing clotting factors II (prothrombin), VII, IX, and X .

Difenacoum exhibits significant biological activity as an anticoagulant. Its mechanism of action involves disrupting the synthesis of vitamin K-dependent clotting factors, leading to increased bleeding tendencies in target species such as rodents. The anticoagulant effects manifest as internal hemorrhaging due to insufficient clot formation. Difenacoum is highly toxic not only to rodents but also poses risks to non-target wildlife, including birds and aquatic organisms .

In laboratory studies, difenacoum has been shown to have a high affinity for liver tissues, where it accumulates significantly post-ingestion .

The synthesis of difenacoum typically involves multi-step organic reactions starting from simpler coumarin derivatives. The synthetic pathway generally includes:

  • Formation of Coumarin Backbone: Starting from phenolic compounds and appropriate aldehydes or ketones.
  • Introduction of Biphenyl Group: This involves coupling reactions that introduce biphenyl moieties into the coumarin structure.
  • Hydroxylation: Hydroxyl groups are added at specific positions to enhance biological activity.
  • Isomer Separation: Difenacoum exists as a mixture of cis and trans isomers; purification processes are employed to isolate these forms .

Difenacoum is primarily utilized as a rodenticide in agricultural and urban settings due to its effectiveness against resistant rodent populations. Its formulation often includes bait mixtures that attract rodents while minimizing exposure to non-target species. The compound's high lipophilicity allows for effective absorption through biological membranes, making it particularly suitable for use in various bait formulations .

Studies on difenacoum have demonstrated its interactions with various biological systems:

  • Toxicological Studies: Research indicates that difenacoum can cause significant toxicity in mammals and birds through primary or secondary exposure when they consume poisoned rodents.
  • Ecotoxicological Impact: Difenacoum has been shown to be highly toxic to aquatic life forms, including fish and algae, raising concerns about environmental contamination following its application .
  • Vitamin K Interaction: Difenacoum's mechanism directly affects vitamin K metabolism; thus, studies often focus on its potential effects on vitamin K levels in both target and non-target species .

Difenacoum shares similarities with several other anticoagulant rodenticides, particularly those within the 4-hydroxycoumarin class. Below is a comparison highlighting its uniqueness:

Compound NameKey FeaturesUnique Aspects
WarfarinFirst-generation anticoagulant; widely usedLess potent than second-generation rodenticides; requires higher doses for efficacy
BrodifacoumSecond-generation anticoagulant; very potentLonger half-life than difenacoum; more persistent in tissues
BromadioloneSimilar mechanism; used widely for rodent controlLess toxic to non-target species compared to difenacoum
ChlorophacinoneAnother second-generation anticoagulantDifferent chemical structure; less effective against resistant rodent populations

Difenacoum stands out due to its high potency against resistant rodent populations and its significant environmental persistence compared to some other anticoagulants .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Off-white odorless solid; [HSDB]

Color/Form

Colorless crystals
Off-white powde

XLogP3

6.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

444.17254462 g/mol

Monoisotopic Mass

444.17254462 g/mol

Boiling Point

290 °C (decomposes before boiling)

Heavy Atom Count

34

Density

1.27 at 21.5 °C

Odor

Odorless

Decomposition

When heated to decomposition it emits acrid smoke and irritating vapors
High-temperature decomposition or burning in air will lead to the formation of toxic gases, which may include carbon monoxide as well as fumes of unchanged rodenticide ...

Appearance

Solid powder

Melting Point

215-217 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SBA3K9U26B

Mechanism of Action

... The pharmacological response /of rabbits/ to the anticoagulants was measured as changes in prothrombin complex activity, from which the rate of clotting factor synthesis was determined. Clotting factor synthesis recovered in a monophasic fashion after a single iv dose of warfarin, compared with a more complex biphasic, pattern of recovery of clotting factor synthesis after admin of ...difenacoum. The slope (m) of the intensity of effect-log (amount of drug in the body) curve was derived for each anticoagulant. There was no significant difference in the value of m after single iv doses of racemic, R-, and S-warfarin, difenacoum and brodifacoum, which is consistent with the hypothesis that all the 4-hydroxycoumarin anticoagulants produce their anticoagulant effect by acting at the same receptor site, vitamin K epoxide reductase. ...
Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins involved in the coagulation cascade are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase. The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/
Second-generation anticoagulant rodenticide. Inhibits the vitamin K-dependent steps in the synthesis of clotting factors II, VII, IX, and X. Duration of action is much longer than that of warfarin.
Rodenticide anticoagulants inhibit the dithiothreitol-dependent vitamin K reductase reactions and prevent vitamin K hydroquinone regeneration, which is evident by the significant incr in serum vitamin 2,3 epoxide levels and a concurrent incr in the serum vitamin K epoxide-vitamin K ratio. Inhibition of vitamin K reductases indirectly inhibits active prothrombin complex protein formation. Rodenticide anticoagulants inhibit vitamin K regeneration almost immediately, but the anticoagulant effect is delayed until the vitamin K stores are depleted and sufficient active coagulation factors are removed from circulation.

Vapor Pressure

0.0000012 [mmHg]
VP: 1.2X10-6 mm Hg at 45 °C
5.0X10-11 mm Hg at 25 °C (Estimated high-end value)

Absorption Distribution and Excretion

After a single oral (14)C-difenacoum dose of 1.2 mg/kg bw, the highest concn of radioactivity (41.5% of the dose) was found in the rat liver 24 hr after dosing. The elimination from the liver was biphasic. The half-life of elimination of the radioactivity during the first rapid phase was 3 days, and for the slower phase was 118 days. A similar biphasic elimination was also apparent in the kidney. In the pancreas the concn declined more slowly than in any of the other tissues (182 days). The parent compound was the major component in the liver 24 hr after dosing (42%).
... In our first experiment difenacoum (0.5 mg/kg) killed 50% of male mice within 9 days of its admin, whereas no female mice died during this study. In a second group of experiments, the anticoagulant effect of difenacoum in male and female rats was determined. Under resting conditions, the prothrombin complex activities (PCA) of male and female rats were not significantly different. Over the first 24 hr after admin of difenacoum (0.4 mg/kg ip), there was a monoexponential fall in PCA in both sexes. However, 6, 12 and 24 hr after difenacoum, the PCA in male rats was significantly (P<0.05) lower than in female rats. PCA began to recover over the subsequent 48 hr in both sexes, during which time there was marked variability in recovery in female rats. The difference between the onset of action of difenacoum in male and female rats did not appear to be due to a greater rate of elimination of the drug in female rats, since the plasma concns of difenacoum 24 hr after its admin were the same in both sexes. The concn of vitamin K1 in rat liver was also investigated. Vitamin K1 levels were 35.1 +/- 18.6 ng/(g liver) (male), and 29.4 +/- 5.4 ng/(g liver) (females) in control rats, but 24 hr after difenacoum, vitamin K1 levels were either very low, or undetectable in all rats.
Thirty two male rats were dosed orally by gavage with 1.2 mg/kg of (14)C-labeled-Difenacoum (phenyl-ring of coumarin moiety) (specific activity: 1961 Mbq/mmole; radiochemical purity: 93.1%, cis:trans ratio: 44:56). Three animals per time point were euthanized at 1, 4 and 8 days and 2, 4, 8, 12 and 26 weeks after dosing. Blood was collected by cardiac puncture and the liver, kidneys, pancrease, salivary glands and a sample of abdominal fat were removed for radioanalysis. The prothrombin time and kaolin- cephalin time were measured for each blood sample. The liver was the primary tissue in which the radiolabel was isolated. Forty one percent of the administered dose was recovered from the organ 24 hours after dosing. Even 6 months after dosing, 3% of the administered dose was still present in the liver. A biphasic elimination process was noted with a half-life for the rapid phase being 3 days and a half-life of the slow phase of 118 days. The cis isomer of the active ingredient demonstrated a longer residence time in the liver. By 14 days, the trans form was no longer detectable. Other metabolites were also isolated in the liver, but were not chemically identified in the study. ...
The concentration in fat was relatively low. Difenacoum is highly lipophilic, but that does not significantly affect tissue distribution due to a high affinity for specific binding sites in tissues.
For more Absorption, Distribution and Excretion (Complete) data for DIFENACOUM (8 total), please visit the HSDB record page.

Metabolism Metabolites

Bromadiolone, brodifacoum and coumatetralyl were also found in rats as unchanged parent compounds, whereas in the case of difenacoum metabolites predominated. The metabolism and elimination of the difenacoum trans isomer was more rapid than for the cis isomer.

Wikipedia

Difenacoum

Biological Half Life

The pharmacokinetics and pharmacodynamics of the 4-hydroxycoumarin anticoagulants, /including/ difenacoum ...have been studied in the rabbit. ...After admin of a single iv dose (20 umol/kg), ...plasma concns of ...difenacoum underwent bi-exponential decay with /a/ terminal half-/life/ of ...83.1 +/- 10.3 hr... . ...
After a single oral (14)C-difenacoum dose /to rats/ of 1.2 mg/kg bw, the ...half-life of elimination of the radioactivity /in the liver/ during the first rapid phase was 3 days, and for the slower phase was 118 days. A similar biphasic elimination was also apparent in the kidney. ...
/In humans/, an intentional difenacoum ingestion resulted in a plasma half-life of 11.5 days.
/In laboratory animals/, the elimination from the liver and kidney is biphasic with an initial rapid phase of three days and a slower phase with a half-life of 118-120 days. In the pancreas, the concentration declined more slowly (a half-life of 182 days).
... A terminal half life of 11.7 days /in human plasma/.

Use Classification

Agrochemicals -> Pesticides

Methods of Manufacturing

Preparation: M.R. Hadler, R..S. Shadbolt, German patent 2424806; idem, United States of America patent 3957824 (1975, 1976 both to Ward Blenkinsop).
... Synthesized by the condensation of 4-hydroxycoumarin and 3-biphenyl-4-yl-1,2,3,4-tetrahydro-1-naphthol.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies difenacoum (technical grade) as Class IA: extremely hazardous; Main Use: rodenticide.
Appearing in 1974, difenacoum was the first of the new generation of anticoagulants to be commercialized for the control of rodents resistant to warfarin and related compounds.
Chemical warfare agents may be manufactured from a wide range of commercially manufactured household industrial products such as bleach, antifreeze, fertilizers containing anhydrous ammonia, pesticides, or anticoagulant rodenticides particularly superwarfarins, to name a few. ... Superwarfarins may be used to harm or terrorize people through the ingestion of contaminated food or water. /Superwarfarins/
Rodenticide anticoagulants are used in the control of rodent populations. In addition to accidental ingestions in humans, such agents have also been used for homicidal and suicidal purposes. There are two major groups of rodenticide anticoagulants - hydroxycoumarins and indanediones. /Rodenticide anticoagulants/

Analytic Laboratory Methods

Early HPLC (High Performance Liquid Chromatography) focused on an individual chemical. For example, methods to detect chlorophacinone in formulations, brodifacoum in serum, brodifacoum, bromadiolone, chlorophacionone, difethiolone, and difenacoum in tissue have been reported.
Rodenticide anticoagulants are used in the control of rodent populations. In addition to accidental ingestions in humans, such agents have also been used for homicidal and suicidal purposes. There are two major groups of rodenticide anticoagulants - hydroxycoumarins and indanediones. Before the advent of LC-MS/MS, analysis for such agents was relegated to such techniques as TLC and HPLC with nonspecific modes of detection. LC-MS/MS has been used to determine any given number of rodenticide anticoagulants in animal tissues, foods, plasma, etc. Use of this technique allows for the simultaneous identification of individual compounds within both classes of rodenticide anticoagulants. The LC-MS/MS method presented allows for simultaneous qualitative identification of brodifacoum, bromadiolone, chlorphacinone, dicumarol, difenacoum, diphacinone, and warfarin in blood, serum, and plasma using ESI in the negative mode. Two transitions are monitored for each analyte after a simple sample preparation. Chromatographic separation is accomplished using a gradient of ammonium hydroxide in water and ammonium hydroxide in methanol. Chloro-warfarin is used as internal standard.
The purpose of this study was to develop and validate a liquid chromatography-tandem mass spectrometry method for the identification and quantification of anticoagulant (anti-vitamin K or AVK) compounds, including rodenticides, drugs, and natural products because no published method could be found. The proposed method is based on ion-trap technology with electrospray ionization (ESI) and multiple reaction monitoring (MRM) technique. Each AVK is identified by means of its retention time, precursor ion, and two product ions. Plasma samples are extracted by liquid-liquid partition on Toxi-tube B(R). The method was validated on dog plasma and gave good results in terms of specificity, linearity, and percent recovery for the 14 AVK tested (warfarin, acenocoumarol, bromadiolone, brodifacoum, chlorophacinone, coumatetralyl, dicoumarol, difenacoum, difethialone, flocoumafen, fluindione, phenindione, and tioclomarol). The limits of detection ranged from 5 to 25 ng/mL. Intraday repeatability was good, but interday repeatability was more variable though still sufficient for our diagnostic purposes. The technique was successfully applied in a series of clinical investigations to demonstrate its applicability in various animal species and gave very high sensitivity and specificity results.
Anticoagulant rodenticides are frequently a cause of poisoning of domestic animals, wildlife, and human beings. A toxicosis in 6,000 laying hens caused by the malicious addition of unknown amounts of coumatetralyl bait as well as the insecticides aldicarb, methomyl, and imidacloprid in the drinking water, was investigated in the current study. In order to determine a possible carryover of coumatetralyl into eggs, a rapid and reliable analytical method was developed and fully validated for the simultaneous detection of 6 anticoagulant rodenticides (warfarin, coumatetralyl, coumachlor, bromadiolone, difenacoum, and brodifacoum) in yolk and albumen using high-performance liquid chromatography (HPLC) with fluorescence detection. The method developed was reproducible, sensitive, accurate, and linear within the range of 0.01-1 mg/kg, which is the concentration range of bromadiolone and warfarin found in yolk in previously reported studies. The coefficient of variations of within and between days was 1.0-8.5% for yolk and 0.6-3.8% for albumen, while recoveries from spiked albumen and yolk samples were all in the range of 79-99% and 51-95%, respectively. Limits of detection in yolk were 0.01 mg/kg for warfarin and 0.003 mg/kg for the remaining compounds; in albumen, the limit of detection was 0.003 mg/kg for warfarin, coumatetralyl, and coumachlor, and 0.0015 mg/kg for difenacoum and brodifacoum. The application of the validated method revealed the presence of coumatetralyl in the yolk only at levels of 0.0057 mg/kg and 0.0052 mg/kg on the second and fourth day of the poisoning. In conclusion, the HPLC method demonstrated suitability for application in official analysis of anticoagulants in hen eggs.
For more Analytic Laboratory Methods (Complete) data for DIFENACOUM (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

This paper presents a fully validated method for the qualitative identification of bromadiolone, brodifacoum, coumachlor, coumatetralyl, difenacoum and warfarin in whole blood specimens. Samples are protein precipitated with acetonitrile, processed via solid-phase extraction and analyzed by high-performance liquid chromatography with high resolution tandem mass spectrometric detection. Limits of detection were 10 ng/mL or better for all analytes.
Analyte: Difenacoum; Matrix: Animal tissues; Procedure: HPLC/FD; Detection Level: 2 ug/kg. /from table/
Analyte: Difenacoum; Matrix: Serum; Procedure: HPLC; Detection Level: 10 ug/l. /from table/
A quick and easy method for the analysis of anticoagulant rodenticides in blood or tissue using principles of dispersive solid-phase extraction (dSPE), commonly known as QuEChERS (short for quick, easy, cheap, effective, rugged, and safe), was developed. Briefly, a combination of magnesium sulfate, PSA, florisil, and basic alumina was used to cleanup blood samples. Further, to cleanup liver tissue samples, C(18) sorbent was included along with the previously mentioned. The samples were analyzed using high-performance liquid chromatography equipped with a reversed-phase C(18) column (150 x 4.6 mm, 5-microm particle size) and a UV and fluorescence detector. The mobile phase consisted of 0.03 M tetrabutylammonium hydroxide (TBA) adjusted to pH 7/methanol (1:1, v/v) as solvent A and methanol as solvent B in a gradient run. The method detection limit was as low as 10 ng/mL for brodifacoum and difenacoum in blood and 10 ng/g in liver; 50 ng/mL for bromadiolone, difethialone, and chlorphacinone in blood and similarly 50 ng/g in liver; and 100 ng/mL for coumafuryl, pindone, warfarin, and diphacinone in blood and 100 ng/g in liver samples. A number of clinical samples of both blood and liver were analyzed; the comparison of this modified QuEChERS and traditional solid-phase extraction data was found to be in close agreement. This method resulted in drastic reduction in processing time and solvent cost both in terms of consumption and disposal, thus making it an attractive alternative to the traditional solid-phase extraction.

Storage Conditions

Keep away from food or water supplies, children, domestic animals, and wildlife. Keep container closed for freshness; do not re-use empty container.
Technical difenacoum and formulations should be stored in sealed containers in locked, well-ventilated, dry areas away from frost, direct sunlight, and sources of heat and ignition. Keep products out of reach of children and unauthorized personnel. Do not store near food or animal feed.

Interactions

The pharmacological response to vitamin K1 (Konakion) /phytonadione/ in anticoagulated (prothrombin complex activity <30%) New Zealand white rabbits was determined by measuring prothrombin complex activity (P.C.A.) in peripheral plasma. In animals pretreated with ... difenacoum (0.85 mg/kg or 8.5 mg/kg) P.C.A. reached a max 4 hr after admin of vitamin K1 (0.5 mg/kg) and declined at a rate indicating complete inhibition of clotting factor synthesis. ... The duration of action of ... difenacoum was much longer than that of warfarin. ... Difenacoum /is a/ ... more potent and persistent antagonist of vitamin K1 than warfarin in vivo. ...
The following drugs ... may increase ... response to coumarin or indandione derivatives: alcohol (acute intoxication), allopurinol, aminosalicylic acid, amiodarone, anabolic steroids, chloral hydrate, chloramphenicol, cimetidine, clofibrate, co-trimoxazole, danazol, dextrothyroxine sodium, diazoxide, diflunisal, disulfiram, erythromycin, ethacrynic acid, fenoprofen calcium, glucagon, ibuprofen, indomethacin, influenza virus vaccine, isoniazid, meclofenamate, mefenamic acid, methylthiouracil, metronidazole, miconazole, nalidixic acid, neomycin (oral), pentoxifylline, phenylbutazone, propoxyphene, propylthiouracil, quinidine, quinine, salicylates, streptokinase, sulfinpyrazone, sulfonamides, sulindac, tetracyclines, thiazides, thyroid drugs, tricyclic antidepressants, urokinase, vitamin E. /Coumarin and indandione derivatives/
The following drugs ... may ... decrease ... response to coumarin or indandione derivatives: alcohol (chronic alcoholism), barbiturates, carbamazepine, corticosteroids, corticotropin, ethchlorvynol, glutethimide, griseofulvin, mercaptopurine, methaqualone, oral contraceptives containing estrogen, rifampin, spironolactone, vitamin K. /Coumarin and indandione derivatives/
The binding constants (K) of a series of anticoagulant rodenticides with the main soil organic component, humic acid (HA), were determined using frontal analysis approach. The order of the binding constants was identical as the one obtained in a previous paper, i.e. bromadiolone>brodifacoum>difenacoum>chlorophacinone>diphacinone, confirming the power of this frontal analysis approach for the determination of binding constants. Moreover, and for the first time, the concentration of unbound rodenticide to HAs could be determined. Thanks this approach, /researchers/ could clearly demonstrate that HA acid protected the human hepatoma cell line HepG2 against the cytotoxicity of all the rodenticides tested and that the toxicity of rodenticides was directly linked to the free rodenticide fraction in the medium (i.e. unbound rodenticide to HA).

Stability Shelf Life

Stable to light, and to temps up to 100 °C.

Dates

Modify: 2023-08-15
1: Qiao Z, Xiang P, Shen B, Shen M, Yan H. Simultaneous Determination of 13 Anticoagulant Rodenticidesin Human Blood by Liquid Chromatography-Tandem Mass Spectrometry and its Application in Three Poisoning Cases. J Forensic Sci. 2018 May;63(3):784-792. doi: 10.1111/1556-4029.13613. PubMed PMID: 29723420.
2: Kotthoff M, Rüdel H, Jürling H, Severin K, Hennecke S, Friesen A, Koschorreck J. First evidence of anticoagulant rodenticides in fish and suspended particulate matter: spatial and temporal distribution in German freshwater aquatic systems. Environ Sci Pollut Res Int. 2018 Mar 1. doi: 10.1007/s11356-018-1385-8. [Epub ahead of print] PubMed PMID: 29497938.
3: Sainsbury KA, Shore RF, Schofield H, Croose E, Pereira MG, Sleep D, Kitchener AC, Hantke G, McDonald RA. Long-term increase in secondary exposure to anticoagulant rodenticides in European polecats Mustela putorius in Great Britain. Environ Pollut. 2018 May;236:689-698. doi: 10.1016/j.envpol.2018.02.004. PubMed PMID: 29438955.
4: Seljetun KO, Eliassen E, Karinen R, Moe L, Vindenes V. Quantitative method for analysis of six anticoagulant rodenticides in faeces, applied in a case with repeated samples from a dog. Acta Vet Scand. 2018 Jan 17;60(1):3. doi: 10.1186/s13028-018-0357-9. PubMed PMID: 29343296; PubMed Central PMCID: PMC5772691.
5: Boitet M, Hammed A, Chatron N, Debaux JV, Benoit E, Lattard V. Elevated difenacoum metabolism is involved in the difenacoum-resistant phenotype observed in Berkshire rats homozygous for the L120Q mutation in the vitamin K epoxide reductase complex subunit 1 (Vkorc1) gene. Pest Manag Sci. 2018 Jun;74(6):1328-1334. doi: 10.1002/ps.4797. Epub 2018 Feb 21. PubMed PMID: 29155484.
6: López-García M, Romero-González R, Frenich AG. Determination of rodenticides and related metabolites in rabbit liver and biological matrices by liquid chromatography coupled to Orbitrap high resolution mass spectrometry. J Pharm Biomed Anal. 2017 Apr 15;137:235-242. doi: 10.1016/j.jpba.2017.01.043. Epub 2017 Jan 28. PubMed PMID: 28160742.
7: Fourel I, Damin-Pernik M, Benoit E, Lattard V. Core-shell LC-MS/MS method for quantification of second generation anticoagulant rodenticides diastereoisomers in rat liver in relationship with exposure of wild rats. J Chromatogr B Analyt Technol Biomed Life Sci. 2017 Jan 15;1041-1042:120-132. doi: 10.1016/j.jchromb.2016.12.028. Epub 2016 Dec 21. PubMed PMID: 28033586.
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